molecular formula C13H11ClN4OS B10943279 4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10943279
M. Wt: 306.77 g/mol
InChI Key: AQHPCHNYEYSXQM-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This step involves the reaction of the pyrazole intermediate with a benzothiazole derivative, often through a nucleophilic substitution reaction.

    Chlorination and methylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a component in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of functional groups and the presence of both the pyrazole and benzothiazole moieties. This unique structure can confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.77 g/mol

IUPAC Name

4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H11ClN4OS/c1-7-3-4-9-10(5-7)20-13(15-9)16-12(19)11-8(14)6-18(2)17-11/h3-6H,1-2H3,(H,15,16,19)

InChI Key

AQHPCHNYEYSXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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